molecular formula C14H11Cl2NO2 B14419937 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene CAS No. 85078-25-7

1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene

Cat. No.: B14419937
CAS No.: 85078-25-7
M. Wt: 296.1 g/mol
InChI Key: YCYLZTLPDSKRCM-UHFFFAOYSA-N
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Description

1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with chlorine and a nitroethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-chloro-4-ethylbenzene followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can lead to various biochemical effects, depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene can be compared with similar compounds such as:

Properties

CAS No.

85078-25-7

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

1-chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene

InChI

InChI=1S/C14H11Cl2NO2/c15-12-5-1-10(2-6-12)14(9-17(18)19)11-3-7-13(16)8-4-11/h1-8,14H,9H2

InChI Key

YCYLZTLPDSKRCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C[N+](=O)[O-])C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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